Allenolic acid

Overview

Description

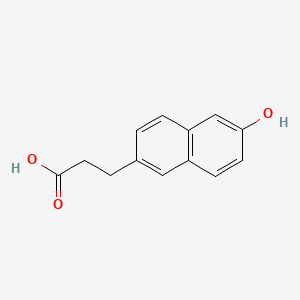

Allenolic acid (3-[2-(6-hydroxynaphthyl)]propionic acid) is a synthetic non-steroidal estrogen first synthesized in the 1940s. Named after Dr. Edgar Allen, co-developer of the Allen-Doisy test for estrogenicity, it belongs to a class of substituted naphtholic acids with potent estrogenic activity . Key derivatives include dimethyl-ethyl-allenolic acid (methallenestril) and its methoxylated variant, 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid, marketed as Vallestril® . These compounds exhibit selective estrogen receptor (ER) binding, with the (-)-enantiomer of Vallestril showing activity equivalent to 17β-estradiol (E2) in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allenolic acid can be synthesized through various organic reactions. One common method involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with propionic acid under specific conditions to form 3-(6-hydroxynaphthalen-2-yl)propanoic acid . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale organic reactions with stringent control over reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Allenolic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Allenolic acid is an open-ring analogue of steroidal estrogens like estrone and equilenin. Its chemical structure allows it to interact with estrogen receptors, although studies suggest that this compound itself may be inactive at these receptors. However, derivatives such as allenestrol and methallenestril exhibit potent estrogenic activity, making them more relevant in clinical applications .

Pharmacological Applications

- Estrogenic Activity :

-

Microbial Transformation :

- Research indicates that microbial transformation of this compound can enhance its estrogenic activity. For instance, Neurospora crassa has been used to metabolize artificial estrogens of the allenolic group into more active hydroxylated derivatives, suggesting potential applications in bioconversion processes for pharmaceutical development .

-

Cancer Research :

- Some studies have explored the use of this compound derivatives in cancer treatment. For example, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells . This highlights the potential for developing anti-cancer therapies based on its structural analogs.

-

Anti-Inflammatory Properties :

- This compound and its derivatives exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanisms by which these compounds exert their effects are still under investigation but may involve modulation of inflammatory pathways .

Clinical Trials on Estrogen Replacement

Clinical studies have assessed the efficacy of methallenestril (a derivative of this compound) in managing menopausal symptoms. Results indicated significant improvement in symptoms such as hot flashes and mood swings compared to placebo groups .

Microbial Transformation Studies

In a study examining the microbial transformation of artificial estrogens, researchers found that specific strains of fungi could convert allenolic acids into more potent forms. This research opens avenues for biotechnological applications in synthesizing active pharmaceutical ingredients from less active precursors .

Anticancer Activity

Research involving the application of synthetic analogs derived from this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). These findings suggest that structural modifications can enhance the therapeutic potential of the compound .

Mechanism of Action

Allenolic acid, as a nonsteroidal estrogen, interacts with estrogen receptors in the body. it is believed to be inactive at the receptor level . Its derivatives, such as methallenestril, exhibit potent estrogenic activity by binding to estrogen receptors and modulating gene expression and cellular responses . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which influences various physiological processes.

Comparison with Similar Compounds

Structural Analogs: Doisynolic Acid

Doisynolic acid, another non-steroidal estrogen, shares structural similarities with allenolic acid, particularly in its naphtholic core. Both compete weakly with E2 for cytosolic ER binding but demonstrate strong uterotropic activity. However, this compound derivatives exhibit higher metabolic stability due to alkyl substitutions (e.g., 2,2-dimethyl groups), which delay hepatic degradation .

Key Differences :

- Receptor Affinity: Doisynolic acid derivatives show 30–50% lower ERα binding affinity compared to this compound analogs .

- Metabolism: Microbial hydroxylation of this compound derivatives (e.g., by Neurospora crassa) enhances estrogenic activity, whereas doisynolic acid metabolites are less active .

Steroidal vs. Non-Steroidal Estrogens

Mechanistic Insights: this compound derivatives act as pro-estrogens, requiring metabolic activation (e.g., demethylation) for full activity, whereas E2 and DES bind ER directly . This delayed activation reduces acute side effects but complicates dose-response comparisons .

Enantiomeric Differences

The (-)-enantiomer of 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid (Vallestril) is 5-fold more potent than its (+)-counterpart in animal models. This stereospecificity correlates with differential ERβ binding efficiency, suggesting enantiomer-specific therapeutic applications .

Research Findings and Clinical Relevance

- Metabolic Activation : Hydroxylation of Vallestril by Neurospora crassa increases estrogenic activity by 40%, highlighting the role of metabolism in potency .

- Synthetic Advances: Asymmetric synthesis of this compound enantiomers (77% yield, 26% d.e.) enables targeted drug design for ER subtype-specific therapies .

Biological Activity

Allenolic acid, a lesser-known compound compared to its more widely studied relatives like oleanolic acid, is garnering attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a triterpenoid compound that has been identified in various plant species. Its structure is characterized by a pentacyclic framework, similar to other triterpenoids, which contributes to its biological properties. Research into the biological activity of this compound is still emerging, but preliminary studies suggest it may have significant therapeutic potential.

Biological Activities

1. Antioxidant Activity

this compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidants, thus protecting cells from oxidative damage.

2. Anti-inflammatory Effects

Research has shown that this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory conditions.

3. Hepatoprotective Properties

this compound exhibits protective effects against liver damage induced by various toxins. It has been shown to reduce liver enzyme levels (ALT, AST) in animal models subjected to hepatotoxic agents like CCl4. This protective mechanism may involve modulation of the Nrf2 pathway, enhancing the expression of antioxidant genes.

4. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. It appears to disrupt microbial cell membranes, leading to cell death.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Nrf2 Activation: this compound may activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes.

- Inhibition of NF-κB: By inhibiting NF-κB activation, this compound can reduce inflammation and prevent the expression of inflammatory mediators.

- Modulation of Cell Signaling Pathways: It affects various signaling pathways involved in cell survival and apoptosis, contributing to its anti-cancer potential.

Table 1: Summary of Biological Activities and Findings on this compound

Case Study: Hepatoprotective Effect

In a study involving mice treated with CCl4 to induce liver damage, administration of this compound resulted in a significant decrease in serum ALT and AST levels compared to untreated controls. Histological analysis revealed reduced necrosis and inflammation in liver tissues, supporting its hepatoprotective claims.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Allenolic acid enantiomers, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The enantioselective synthesis of this compound derivatives involves asymmetric Michael addition followed by methylation. For example, using (−)-8-phenylmenthyl as a chiral auxiliary yields 77% diastereomeric products with 26% enantiomeric excess (determined via <sup>1</sup>H NMR). Key variables include chiral auxiliary selection, solvent polarity, and reaction temperature. Optimization of these parameters is critical for improving stereoselectivity and yield .

- Data Consideration : Include reaction yield tables, NMR-derived enantiomeric excess values, and comparative analyses of auxiliary efficacy (e.g., menthyl vs. phenylmenthyl groups) .

Q. What foundational pharmacological properties of this compound have been validated in preclinical models, and what standardized assays are used?

- Methodological Answer : this compound’s estrogenic activity is assessed via the Allen-Doisy test, which measures uterine hypertrophy in ovariectomized rodents. Dose-response curves compare its potency to 17β-estradiol (E2), with (−)-3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid showing equivalent activity to E2 in rats, while the (+) enantiomer exhibits reduced efficacy. Standard assays include competitive binding to estrogen receptors (ERα/ERβ) and transcriptional activation studies in ER-positive cell lines .

- Data Consideration : Tabulate EC50 values, receptor binding affinities, and cross-species variability (e.g., rats vs. guinea pigs) .

Advanced Research Questions

Q. How does this compound modulate transcriptional regulation of estrogen-responsive genes compared to classical estrogens, and what experimental designs can elucidate its non-steroidal mechanisms?

- Methodological Answer : Transcriptional profiling (e.g., RNA-seq or ChIP-seq) in ER-positive cells treated with this compound vs. E2 can identify unique gene networks. Co-immunoprecipitation assays reveal interactions with co-regulators (e.g., SRC-1 or NCoR). Use ER knockout models to confirm receptor dependency. For mechanistic studies, employ luciferase reporters under estrogen response elements (EREs) and assess recruitment of ER isoforms .

- Data Contradiction Analysis : Address discrepancies in reported activity by comparing cell type-specific ER expression levels, ligand concentration ranges, and assay sensitivity thresholds .

Q. How can researchers resolve contradictions in reported estrogenic activity levels of this compound across different in vivo models?

- Methodological Answer : Conduct meta-analyses of historical data to identify confounding variables such as species-specific ERβ expression, metabolic clearance rates, or tissue-selective uptake. Use isotopic labeling (e.g., <sup>14</sup>C-Allenolic acid) to track biodistribution and correlate tissue concentrations with pharmacological effects. Validate findings using transgenic animal models (e.g., ERα<sup>−/−</sup> mice) .

- Experimental Design : Include control groups for endogenous estrogen levels, standardized dosing protocols, and blinded histological scoring of target tissues .

Q. What strategies are recommended for ensuring reproducibility in this compound synthesis and bioactivity assays?

- Methodological Answer : Adhere to Beilstein Journal guidelines for experimental reporting:

- Synthesis : Provide detailed reaction conditions (solvent, temperature, catalyst), purification steps (HPLC/GC traces), and spectroscopic validation (IR, NMR, HRMS).

- Bioassays : Report cell line authentication, passage numbers, and positive/negative controls (e.g., E2 and tamoxifen). Use standardized statistical methods (e.g., ANOVA with post-hoc tests) for dose-response analyses .

- Data Reprodubility : Share raw datasets (e.g., NMR spectra, cell viability curves) in supplementary materials and cite primary literature for established protocols .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC quantification of degradation products. Compare results to ALADDIN stability data (stable under inert atmospheres but incompatible with strong oxidizers) .

- Statistical Approach : Use linear regression to model degradation kinetics and establish shelf-life predictions .

Q. What computational tools are suitable for predicting this compound’s interactions with non-classical estrogen targets (e.g., GPER1)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor interactions. Validate predictions with competitive binding assays using <sup>3</sup>H-estradiol and fluorescence polarization .

- Data Integration : Cross-reference in silico results with transcriptomic datasets to identify off-target effects .

Q. Ethical and Reporting Standards

Q. How can researchers ethically address discrepancies between industry-sponsored studies and academic findings on this compound’s safety profile?

- Methodological Answer : Disclose funding sources and potential conflicts of interest in publications. Perform independent toxicity studies (e.g., Ames test, micronucleus assay) to verify industry-reported data. Cite primary sources for toxicological endpoints rather than secondary summaries .

Q. What guidelines should be followed when citing historical studies on this compound that lack modern validation?

- Methodological Answer : Differentiate between primary sources (e.g., Jacques et al., 1947) and contemporary replications. Use phrases like “historically reported” to contextualize unvalidated claims. Prioritize recent studies using current analytical standards (e.g., LC-MS purity checks) .

Properties

IUPAC Name |

3-(6-hydroxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-12-5-4-10-7-9(2-6-13(15)16)1-3-11(10)8-12/h1,3-5,7-8,14H,2,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGXZNWPADXVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203823 | |

| Record name | Allenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-39-9 | |

| Record name | Allenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allenolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MQT1CC3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.